Receptor Binding Profile: Low 5-HT2A Affinity Distinguishes PEA from Substituted Phenethylamines
In radioligand binding assays using [3H]ketanserin on stably transfected NIH3T3 cells, 2-phenylethylamine (PEA) demonstrates a binding affinity (Ki) of 16,800 nM for the 5-HT2A receptor [1]. This affinity is substantially lower than that of many substituted phenethylamines, which typically exhibit Ki values in the nanomolar to low micromolar range, indicating that the unsubstituted PEA core is a weak binder of this receptor. This low affinity is a key differentiating factor when designing experiments focused on selective trace amine-associated receptor (TAAR) activation versus off-target serotonergic effects.
| Evidence Dimension | Binding Affinity (Ki) for 5-HT2A Receptor |
|---|---|
| Target Compound Data | Ki = 16,800 nM |
| Comparator Or Baseline | Baseline for comparison: Typical substituted phenethylamine ligands for 5-HT2A often exhibit Ki < 100 nM |
| Quantified Difference | PEA's affinity is >100-fold weaker than potent 5-HT2A agonists |
| Conditions | Competitive binding assay, [3H]ketanserin radioligand, stably transfected NIH3T3 cells |
Why This Matters
This data confirms that 2-phenylethylamine is not a significant 5-HT2A agonist, making it a cleaner tool for studying TAAR-mediated effects or other receptor systems where substituted phenethylamines would introduce confounding serotonergic activity.
- [1] BindingDB. Affinity Data for 2-phenylethan-1-amine (CHEMBL610). BDBM10758. View Source
